![molecular formula C15H16O3 B14366546 1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- CAS No. 90332-29-9](/img/structure/B14366546.png)
1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. For example, resorcinol, a related compound, is produced from benzene through dialkylation with propylene, followed by oxidation and Hock rearrangement .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Applications De Recherche Scientifique
1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes and plasticizers.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- involves its interaction with molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s structure allows it to participate in redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol: 1,3-Benzenediol, a related compound with similar chemical properties.
Catechol: 1,2-Dihydroxybenzene, another isomer of benzenediol.
Hydroquinone: 1,4-Dihydroxybenzene, also an isomer of benzenediol.
Uniqueness
1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its stability and reactivity compared to other benzenediols .
Propriétés
Numéro CAS |
90332-29-9 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
5-[2-(4-methoxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H16O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h4-10,16-17H,2-3H2,1H3 |
Clé InChI |
IESUMHOMOBBTGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
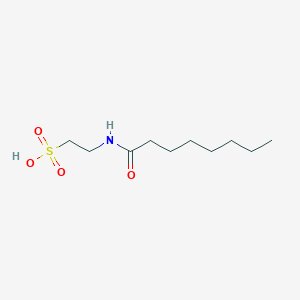

![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
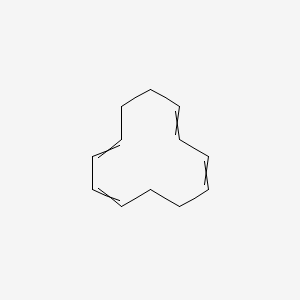

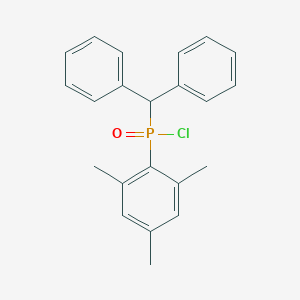
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
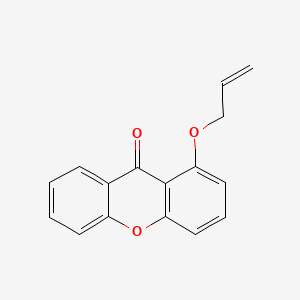
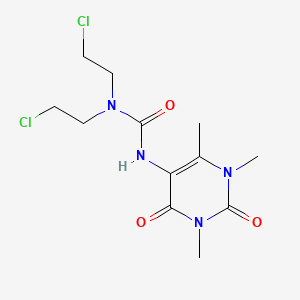
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)

![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
